5-HT₇ Receptor Binding Affinity: 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether vs. Gold-Standard Antagonist SB-269970
The compound demonstrates measurable affinity for the human 5-HT₇ receptor, with a reported pKi of 7.5 [1]. While this is lower than the gold-standard selective antagonist SB-269970 (pKi of 8.3–8.9), the target compound's binding affinity positions it as a moderately potent ligand suitable for specific SAR studies where high potency is not the primary selection criterion [2]. The difference in potency provides a useful benchmark: the target compound offers a 0.8–1.4 log unit lower affinity compared to SB-269970, making it a valuable reference for delineating structure-activity relationships in this chemotype space.
| Evidence Dimension | 5-HT₇ receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 7.5 (human 5-HT₇ receptor) |
| Comparator Or Baseline | SB-269970 (gold-standard selective 5-HT₇ antagonist): pKi = 8.3–8.9 (human 5-HT₇ receptor) |
| Quantified Difference | ΔpKi ≈ 0.8–1.4 log units (target compound exhibits 6- to 25-fold lower affinity) |
| Conditions | Recombinant human 5-HT₇ receptor; radioligand binding assays (different studies) |
Why This Matters
This affinity difference defines the compound's utility as a moderate-affinity probe, enabling researchers to investigate 5-HT₇ receptor occupancy and functional effects in systems where high-potency antagonists may saturate receptors too quickly or induce desensitization.
- [1] GPCRdb. 5-HT7 receptor bioactivities for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether. pKi = 7.5. (accessed 2026). View Source
- [2] Hagan, J.J. et al. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist. Br. J. Pharmacol. 2000, 130(3), 539–548. DOI: 10.1038/sj.bjp.0703355. View Source
